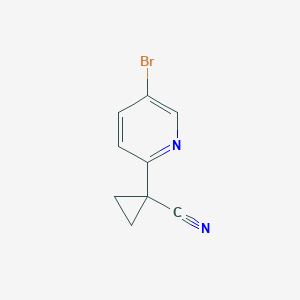
1-(5-Bromopyridin-2-YL)cyclopropanecarbonitrile
Übersicht
Beschreibung
1-(5-Bromopyridin-2-YL)cyclopropanecarbonitrile is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(5-Bromopyridin-2-YL)cyclopropanecarbonitrile is a compound of significant interest in medicinal chemistry due to its unique structure, which combines a brominated pyridine moiety with a cyclopropane ring and a nitrile functional group. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 210.06 g/mol. The presence of the bromine atom in the pyridine ring is believed to enhance the compound's biological interactions, potentially increasing its efficacy against various biological targets.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits antimicrobial activity. Research suggests that compounds with similar structures often show effectiveness against a range of pathogenic microorganisms. The brominated pyridine component may contribute to this activity by interacting with microbial cell membranes or specific metabolic pathways.
Anti-Inflammatory Effects
In addition to antimicrobial properties, this compound may also possess anti-inflammatory effects. Compounds containing pyridine and cyclopropane rings have been reported to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound interacts with specific biomolecular targets , such as enzymes or receptors involved in inflammation and microbial resistance. Further studies are needed to clarify these interactions and their implications for therapeutic use.
Research Findings and Case Studies
A series of studies have investigated the biological activity of related compounds, providing insights that may apply to this compound:
- Study on Pyridine Derivatives : Research indicated that pyridine derivatives with halogen substitutions exhibited varying degrees of antimicrobial activity. The presence of bromine was particularly noted for enhancing efficacy against certain bacterial strains .
- Anti-Fibrotic Activity : In studies involving similar cyclopropane derivatives, compounds were shown to effectively inhibit collagen expression in vitro, suggesting potential applications in treating fibrotic diseases .
Comparative Analysis Table
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C₈H₇BrN₂ | Brominated pyridine, cyclopropane ring | Antimicrobial, anti-inflammatory |
| 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid | C₉H₈BrNO₂ | Contains carboxylic acid group | Antimicrobial |
| 1-(3-Bromopyridin-2-YL)cyclopropanecarboxylic acid | C₉H₈BrNO₂ | Different bromination position | Variable activity |
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-2-yl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-1-2-8(12-5-7)9(6-11)3-4-9/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRMZTUSQIMIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695096 | |
| Record name | 1-(5-Bromopyridin-2-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827628-15-9 | |
| Record name | 1-(5-Bromopyridin-2-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














